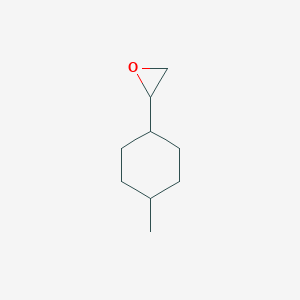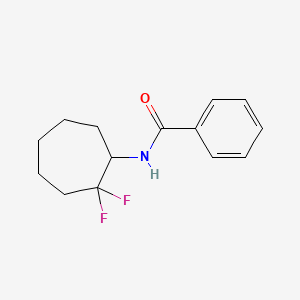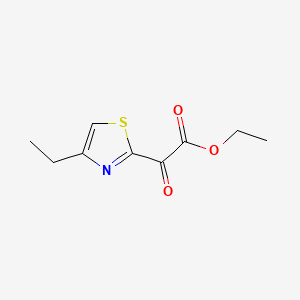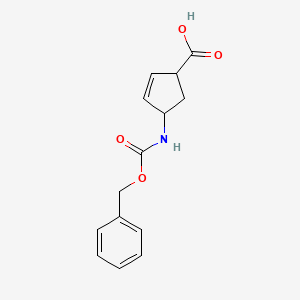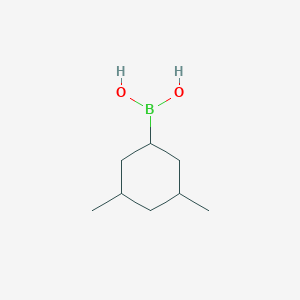
(3,5-Dimethylcyclohexyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylcyclohexyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: (3,5-Dimethylcyclohexyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of cyclohexyl derivatives. For instance, the reaction of 3,5-dimethylcyclohexylmagnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound .
Industrial Production Methods: Industrial production of boronic acids often involves the use of Grignard reagents or organolithium compounds, which react with borate esters under controlled conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反应分析
Types of Reactions: (3,5-Dimethylcyclohexyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura cross-coupling reactions with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds.
科学研究应用
(3,5-Dimethylcyclohexyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of sensors for detecting saccharides and other biomolecules.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (3,5-Dimethylcyclohexyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The boronic acid transfers its organic group to the palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boron atom, which allows for efficient transmetalation and reductive elimination steps .
相似化合物的比较
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Comparison: (3,5-Dimethylcyclohexyl)boronic acid is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications where bulkier or more electron-rich boronic acids are required .
属性
分子式 |
C8H17BO2 |
|---|---|
分子量 |
156.03 g/mol |
IUPAC 名称 |
(3,5-dimethylcyclohexyl)boronic acid |
InChI |
InChI=1S/C8H17BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8,10-11H,3-5H2,1-2H3 |
InChI 键 |
RRFCIEOBOBUVNR-UHFFFAOYSA-N |
规范 SMILES |
B(C1CC(CC(C1)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


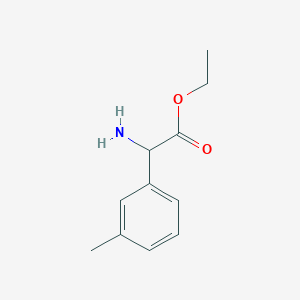
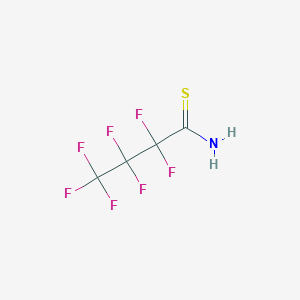
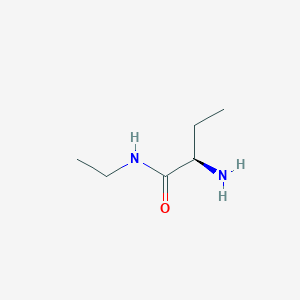
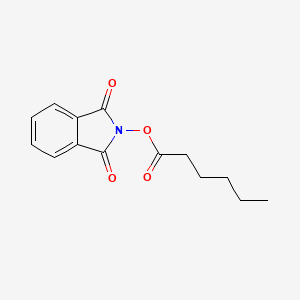
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)

